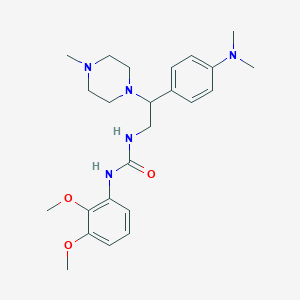
1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C24H35N5O3 and its molecular weight is 441.576. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has explored the corrosion inhibition properties of urea derivatives for mild steel in acidic conditions. Specifically, derivatives such as 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea have shown significant efficiency as corrosion inhibitors. These compounds act through adsorption on the steel surface, forming a protective layer that mitigates corrosion (Mistry et al., 2011).
Receptor Agonism
In medicinal chemistry, certain urea derivatives have been identified as nonpeptidic agonists for specific receptors, such as the urotensin-II receptor. These compounds, exemplified by 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, are useful as pharmacological research tools and potential drug leads due to their selectivity and efficacy (Croston et al., 2002).
Fluorescent Probes
Urea derivatives have been utilized in the development of fluorescent probes for detecting ions and molecules in aqueous solutions. These probes, including polythiophene-based conjugated polymers with specific urea functionalities, show high selectivity and sensitivity towards certain metal ions and amino acids, facilitating their detection in various biological and environmental samples (Guo et al., 2014).
Anticancer Agents
The synthesis and biological evaluation of urea derivatives, specifically 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have demonstrated significant antiproliferative effects against various cancer cell lines. These compounds have been identified as potential anticancer agents, highlighting the role of urea derivatives in the ongoing search for new therapeutic options for cancer treatment (Feng et al., 2020).
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O3/c1-27(2)19-11-9-18(10-12-19)21(29-15-13-28(3)14-16-29)17-25-24(30)26-20-7-6-8-22(31-4)23(20)32-5/h6-12,21H,13-17H2,1-5H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVXNWINPSTVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891703.png)

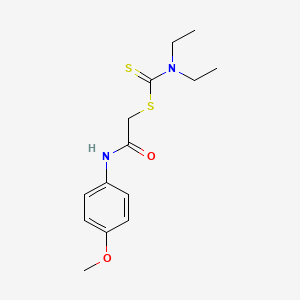
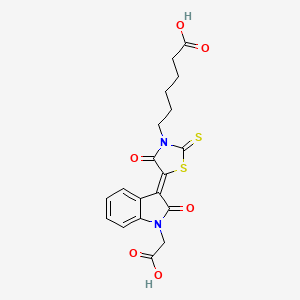
![3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2891709.png)
![2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2891710.png)
![6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2891714.png)
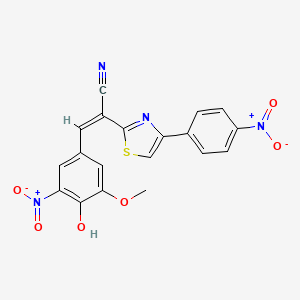
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2891717.png)
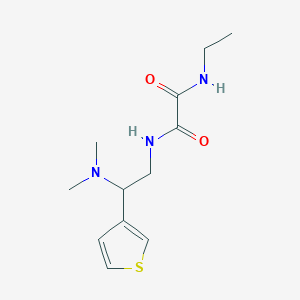
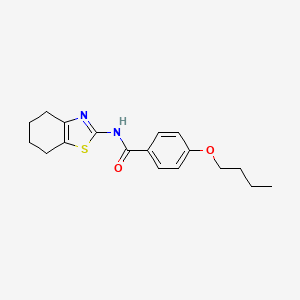
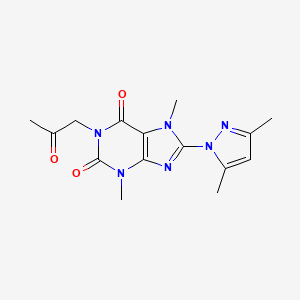
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2891722.png)